Cas no 1152833-11-8 ((2,3-difluorophenyl)methyl(propyl)amine)

(2,3-Difluorophenyl)methyl(propyl)amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluorophenyl core and a propylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the fluorine substituents, which can influence reactivity, bioavailability, and metabolic stability. Its precise steric and electronic profile makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of bioactive compounds. The difluorophenyl moiety may enhance binding affinity in target interactions, while the propylamine group offers flexibility for further functionalization. Suitable for controlled reactions, it requires handling under inert conditions due to potential sensitivity.
(2,3-difluorophenyl)methyl(propyl)amine structure
1152833-11-8 structure
商品名:(2,3-difluorophenyl)methyl(propyl)amine
CAS番号:1152833-11-8
MF:C10H13F2N
メガワット:185.21372961998
CID:5156994
PubChem ID:43234473

(2,3-difluorophenyl)methyl(propyl)amine 化学的及び物理的性質

名前と識別子

    • [(2,3-Difluorophenyl)methyl](propyl)amine
    • n-(2,3-Difluorobenzyl)propan-1-amine
    • Benzenemethanamine, 2,3-difluoro-N-propyl-
    • (2,3-difluorophenyl)methyl(propyl)amine
    • インチ: 1S/C10H13F2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3
    • InChIKey: XTRXIRPFJHTVLT-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1CNCCC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 2.4

(2,3-difluorophenyl)methyl(propyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002055-5g
[(2,3-Difluorophenyl)methyl](propyl)amine
1152833-11-8 95%
5g
¥7077.0 2023-04-05
Enamine
EN300-164096-10.0g
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
10g
$3131.0 2023-06-04
Enamine
EN300-164096-0.25g
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
0.25g
$670.0 2023-06-04
Enamine
EN300-164096-5.0g
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
5g
$2110.0 2023-06-04
Enamine
EN300-164096-5000mg
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
5000mg
$1199.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368641-100mg
n-(2,3-Difluorobenzyl)propan-1-amine
1152833-11-8 95%
100mg
¥16127.00 2024-08-09
Enamine
EN300-164096-50mg
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
50mg
$348.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368641-500mg
n-(2,3-Difluorobenzyl)propan-1-amine
1152833-11-8 95%
500mg
¥18867.00 2024-08-09
Enamine
EN300-164096-2.5g
[(2,3-difluorophenyl)methyl](propyl)amine
1152833-11-8
2.5g
$1428.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002055-1g
[(2,3-Difluorophenyl)methyl](propyl)amine
1152833-11-8 95%
1g
¥2436.0 2023-04-05

(2,3-difluorophenyl)methyl(propyl)amine 関連文献

(2,3-difluorophenyl)methyl(propyl)amineに関する追加情報

Introduction to (2,3-difluorophenyl)methyl(propyl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 1152833-11-8 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of (2,3-difluorophenyl)methyl(propyl)amine encompasses a unique combination of functional groups that make it a valuable candidate for various applications. This compound, characterized by its 2,3-difluorophenyl moiety and a propylamine side chain, exhibits intriguing chemical properties that have been explored in recent studies.

The 2,3-difluorophenyl group is particularly noteworthy due to its ability to influence the electronic and steric properties of the molecule. This substitution pattern has been extensively studied in the context of drug design, where it can enhance binding affinity and metabolic stability. The presence of fluorine atoms at the 2 and 3 positions introduces electron-withdrawing effects, which can modulate the reactivity and selectivity of the compound. Such features are highly desirable in the development of novel therapeutic agents, where precise control over molecular interactions is crucial.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential in medicinal chemistry. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve pharmacokinetic profiles, including increased bioavailability and reduced susceptibility to metabolic degradation. Studies have demonstrated that compounds containing the 2,3-difluorophenyl scaffold can exhibit enhanced binding to biological targets, making them promising candidates for further development.

The propylamine side chain in (2,3-difluorophenyl)methyl(propyl)amine adds another layer of complexity to its chemical behavior. This group can participate in hydrogen bonding interactions, which are critical for the design of molecules that interact with biological macromolecules such as proteins and enzymes. The propyl chain also contributes to the overall solubility and lipophilicity of the compound, factors that are carefully considered during drug development to ensure optimal absorption and distribution within the body.

Recent advancements in computational chemistry have enabled researchers to predict the properties and interactions of complex molecules with greater accuracy. Molecular modeling studies on (2,3-difluorophenyl)methyl(propyl)amine have revealed insights into its binding mode with potential target proteins. These studies suggest that the compound can effectively interact with specific residues in its binding pocket, leading to strong and selective binding. Such information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The synthesis of (2,3-difluorophenyl)methyl(propyl)amine presents unique challenges due to the sensitivity of the fluorinated aromatic ring. However, modern synthetic techniques have made it possible to access this compound with high purity and yield. Methods such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework. These advances in synthetic chemistry have opened up new avenues for exploring the potential applications of this compound.

In conclusion, (2,3-difluorophenyl)methyl(propyl)amine (CAS no. 1152833-11-8) is a remarkable molecule with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it a versatile tool for drug discovery and development. The combination of computational studies and innovative synthetic methods continues to drive progress in understanding its potential applications. As research in this field progresses, we can expect to see further insights into the role this compound plays in advancing modern medicine.

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